Dopamine 3-β-D-Glucuronide Sodium Salt
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Overview
Description
Dopamine 3-β-D-Glucuronide Sodium Salt: is a metabolite of dopamine, a crucial neurotransmitter in the brain. This compound is often used in research to study the metabolism and function of dopamine in various biological systems. It has the molecular formula C₁₄H₁₈NNaO₈ and a molecular weight of 351.28 g/mol .
Mechanism of Action
Target of Action
Dopamine 3-β-D-Glucuronide Sodium Salt is a metabolite of dopamine . Dopamine is a major transmitter in the extrapyramidal system of the brain, and it plays a crucial role in regulating movement . It acts on dopamine receptors, which include D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors .
Mode of Action
Dopamine, the parent compound, interacts with its receptors to regulate intracellular messenger cascades . Dopamine release from axon terminals may occur through different mechanisms, including action potential propagation-induced membrane depolarization .
Biochemical Pathways
Dopamine is involved in several biochemical pathways. It is synthesized from tyrosine through the actions of the enzymes tyrosine hydroxylase and dopa decarboxylase . Once released into the synaptic cleft, dopamine acts on its receptors and is primarily terminated by its reuptake into the presynaptic terminals .
Pharmacokinetics
Dopamine, the parent compound, is known to have a fast and transient increase in concentrations near the presynaptic terminal following its release .
Result of Action
Dopamine, the parent compound, is known to play a central role in the integration of the reward system, organization of complete motor programs and voluntary movements, and regulation of some endocrine hormone secretion .
Biochemical Analysis
Biochemical Properties
Dopamine 3-β-D-Glucuronide Sodium Salt interacts with various enzymes and proteins. It is formed by direct conjugation by UDP-glucuronosyltransferase 2B7 . The nature of these interactions is complex and involves multiple biochemical reactions .
Cellular Effects
It is known that dopamine, from which this compound is derived, plays a crucial role in modulating affective and emotional states, reward mechanisms, reinforcement of behavior, and selected higher cognitive functions .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that dopamine and its metabolites have been detected in the hepatic portal blood , suggesting that this compound is produced and metabolized in the gut.
Metabolic Pathways
This compound is involved in the metabolic pathways of dopamine. Dopamine is broken down or converted by a number of mechanisms, one of which involves the formation of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dopamine 3-β-D-Glucuronide Sodium Salt typically involves the glucuronidation of dopamine. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation uses UDP-glucuronosyltransferase enzymes to transfer glucuronic acid to dopamine, forming the glucuronide conjugate .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic reactions, where dopamine is reacted with UDP-glucuronic acid in the presence of UDP-glucuronosyltransferase . The reaction is typically carried out under controlled pH and temperature conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dopamine 3-β-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the compound back to its parent dopamine form.
Substitution: Substitution reactions can occur at the glucuronide moiety, leading to the formation of different glucuronide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as can be used.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dopamine.
Substitution: Different glucuronide derivatives depending on the nucleophile used.
Scientific Research Applications
Dopamine 3-β-D-Glucuronide Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study dopamine metabolism.
Biology: Helps in understanding the role of dopamine in various biological processes, including neurotransmission and neurodegenerative diseases.
Medicine: Used in pharmacokinetic studies to understand the metabolism of dopamine-related drugs.
Industry: Employed in the development of diagnostic assays and therapeutic agents targeting dopamine pathways
Comparison with Similar Compounds
Similar Compounds
- Dopamine 4-β-D-Glucuronide Sodium Salt
- Norepinephrine 3-β-D-Glucuronide Sodium Salt
- Epinephrine 3-β-D-Glucuronide Sodium Salt
Uniqueness
Dopamine 3-β-D-Glucuronide Sodium Salt is unique due to its specific glucuronidation at the 3-position of dopamine. This specific conjugation affects its metabolic pathway and excretion profile, distinguishing it from other dopamine glucuronides and catecholamine metabolites .
Properties
CAS No. |
69975-91-3 |
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Molecular Formula |
C₁₄H₁₈NNaO₈ |
Molecular Weight |
351.28 |
Synonyms |
5-(2-Aminoethyl)-2-hydroxyphenyl β-D-Glucopyranosiduronic Acid Sodium Salt; Dopamine-3-O-glucuronide Sodium Salt; |
Origin of Product |
United States |
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